2,3-Di(octadeca-9,12-dienoyloxy)propyl octadec-9-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Di(octadeca-9,12-dienoyloxy)propyl octadec-9-enoate is an organic compound belonging to the class of triacylglycerols. These compounds consist of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di(octadeca-9,12-dienoyloxy)propyl octadec-9-enoate typically involves the esterification of glycerol with octadeca-9,12-dienoic acid (linoleic acid) and octadec-9-enoic acid (oleic acid). The reaction is catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves the extraction of linoleic acid and oleic acid from natural sources like soybean oil or sunflower oil. These fatty acids are then esterified with glycerol in the presence of an acid catalyst. The reaction mixture is heated under reflux, and the product is purified through distillation and washing .
Chemical Reactions Analysis
Types of Reactions
2,3-Di(octadeca-9,12-dienoyloxy)propyl octadec-9-enoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the fatty acid chains can be oxidized to form epoxides or hydroxylated products.
Reduction: The double bonds can be reduced to form saturated fatty acid chains.
Substitution: Ester linkages can be hydrolyzed to form free fatty acids and glycerol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Oxidation: Epoxides, hydroxylated fatty acids.
Reduction: Saturated fatty acids.
Substitution: Free fatty acids and glycerol.
Scientific Research Applications
2,3-Di(octadeca-9,12-dienoyloxy)propyl octadec-9-enoate has several applications in scientific research:
Chemistry: Used as a model compound for studying esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cellular processes.
Medicine: Explored for its potential in drug delivery systems and as a component in lipid-based formulations.
Industry: Utilized in the production of biodiesel and as a lubricant in various industrial applications
Mechanism of Action
The mechanism of action of 2,3-Di(octadeca-9,12-dienoyloxy)propyl octadec-9-enoate involves its interaction with lipid metabolism pathways. The compound can be hydrolyzed by lipases to release free fatty acids and glycerol, which are then utilized in various metabolic processes. The double bonds in the fatty acid chains also play a role in modulating membrane fluidity and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Glycerol trioleate: Similar structure but with three oleic acid chains.
Glycerol trilinoleate: Contains three linoleic acid chains.
Glycerol tripalmitate: Contains three palmitic acid chains.
Uniqueness
2,3-Di(octadeca-9,12-dienoyloxy)propyl octadec-9-enoate is unique due to its combination of linoleic and oleic acid chains, which confer distinct physicochemical properties and biological activities. This combination allows for a balance between unsaturation and stability, making it suitable for various applications .
Properties
IUPAC Name |
2,3-di(octadeca-9,12-dienoyloxy)propyl octadec-9-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H100O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,18-19,21,25-30,54H,4-15,17,20,22-24,31-53H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEBTVMJPTZDHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H100O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
881.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.